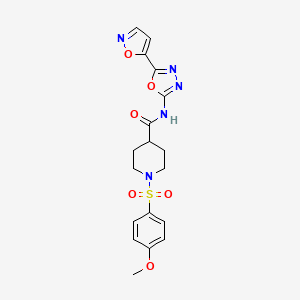![molecular formula C19H19Cl2N3O B2964759 4-[[1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine CAS No. 872581-70-9](/img/structure/B2964759.png)
4-[[1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole and imidazole are five-membered heterocyclic moieties that possess a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . They are also known for their diverse pharmacological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents . For example, one common method involves condensation with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Benzimidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
The compound has potential applications in the development of OLEDs. Luminescent open-shell organic radicals, which are structurally similar to this compound, have been synthesized and shown to exhibit enhanced photostability and photoluminescence quantum yield (PLQY), making them promising materials for OLED technology .
Alkylation Reactions
In the field of synthetic chemistry, the compound could be used to facilitate alkylation reactions. The presence of a benzimidazole moiety can promote alkylation, offering a method for constructing diverse molecules that may have pharmaceutical relevance .
Pharmaceutical Development
The dichlorophenyl and benzimidazole groups within the compound suggest it could be useful in the design of new pharmaceuticals. Compounds with similar structures have been explored as DPP4 inhibitors, which are a class of antihyperglycemic agents for the treatment of type 2 diabetes .
Chemical Research
This compound could serve as a radical precursor in chemical research, particularly in studies focusing on the chalcogen effect of atom substitution on the properties of organic radicals. Such research could lead to the development of new materials with enhanced properties .
Photostability Enhancement
The compound’s structure implies that it could be used to enhance the photostability of organic materials. This is particularly relevant in the development of materials for optoelectronic applications, where stability under light exposure is crucial .
Photoluminescence Studies
Due to its potential luminescent properties, the compound could be used in photoluminescence studies to understand and improve the light-emitting properties of organic materials, which is essential for the development of advanced display technologies .
Radical Chemistry
The compound could be important in radical chemistry, where it might act as a stable radical center for various reactions. This could be particularly useful in the synthesis of novel organic compounds with unique electronic properties .
Material Science
In material science, the compound could be investigated for its role in the creation of new materials with specific electronic or photonic properties. Its structural features might contribute to the development of materials with unique functionalities for electronic devices .
作用機序
Benzimidazoles are a class of organic compounds that are structurally characterized by the fusion of benzene and imidazole . They have been found to exhibit a wide range of pharmacological activities .
Target of Action
Benzimidazoles often interact with various enzymes and receptors in the body, including tubulin in parasites, various enzymes in bacteria, and histamine and proton pump receptors in humans .
Mode of Action
The interaction of benzimidazoles with their targets can result in a variety of effects, such as inhibition of parasite growth, disruption of bacterial cell processes, or blockage of histamine or proton pumps in humans .
Biochemical Pathways
Benzimidazoles can affect a variety of biochemical pathways depending on their specific targets. For example, they can interfere with glucose uptake in parasites, disrupt DNA synthesis in bacteria, or inhibit acid production in the stomach .
Pharmacokinetics
The ADME properties of benzimidazoles can vary widely depending on their specific chemical structure. Some are well absorbed and extensively metabolized, while others may have poor bioavailability .
Result of Action
The molecular and cellular effects of benzimidazoles can include death of parasites, inhibition of bacterial growth, or reduction of stomach acid production .
Action Environment
The action of benzimidazoles can be influenced by various environmental factors, such as pH, presence of other drugs, and individual patient characteristics .
将来の方向性
特性
IUPAC Name |
4-[[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O/c20-15-4-3-5-16(21)14(15)12-24-18-7-2-1-6-17(18)22-19(24)13-23-8-10-25-11-9-23/h1-7H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUANCIOIKJWKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

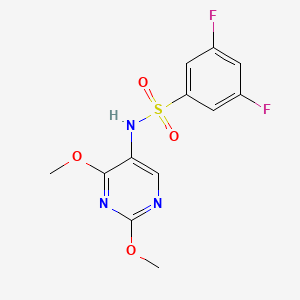
![N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

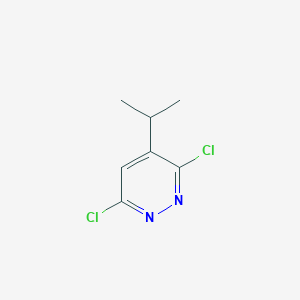
![N-(4-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2964684.png)
![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2964685.png)
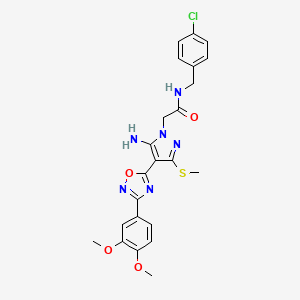
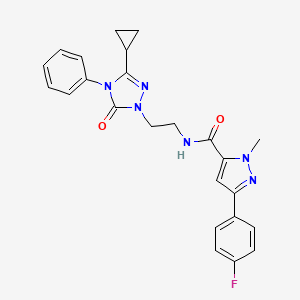
![5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2964688.png)
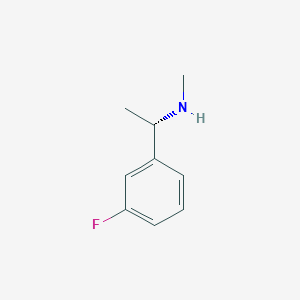
![2-tert-butyl-1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2964691.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2964694.png)
